molecular formula C50H78N14O19 B3028328 (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-676) CAS No. 186142-28-9

(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-676)

カタログ番号: B3028328
CAS番号: 186142-28-9
分子量: 1179.2 g/mol
InChIキー: JONOLKHIDOKDGP-RDICLXJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-676) is a peptide that plays a crucial role in the development of Alzheimer's disease. It is a fragment of the amyloid precursor protein that is cleaved by beta-secretase and gamma-secretase enzymes. The accumulation of amyloid beta peptides in the brain is one of the hallmarks of Alzheimer's disease. Therefore, understanding the mechanism of action of this peptide is essential for developing effective treatments for Alzheimer's disease.

科学的研究の応用

Conformational Analysis and Interactions with β-Secretase

The conformational flexibility of the Amyloid precursor protein (APP) fragment (APP₆₆₇₋₆₇₆), including the (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770, is crucial for understanding its interactions with β-secretase. This interaction is key in Alzheimer's disease pathology, as β-secretase is responsible for generating amyloid β peptides. Studies demonstrate that the peptide backbone of APP₆₆₇₋₆₇₆ adopts different conformations in various solvents, which may influence its interaction with β-secretase (Shanmugam et al., 2012).

Impact on Alzheimer's Disease

Transgenic mice studies provide insights into the role of the (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 mutation in Alzheimer's disease. Mice overexpressing this mutation exhibit memory deficits and elevated Aβ levels, accompanied by the appearance of Aβ plaques. These findings suggest a direct link between this specific mutation in the APP gene and Alzheimer's disease pathology (Hsiao et al., 1996).

Mutations and β-Protein Production

Research indicates that mutations in the APP gene, including the (Asn670,Leu671) mutation, lead to increased β-protein production. This overproduction is associated with early and accelerated deposition of amyloid β, a hallmark of Alzheimer's disease (Citron et al., 1992).

Computational Modeling and Catalysis

Computational studies have modeled the substrate specificity and catalysis of β-secretase (BACE1) when interacting with the (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 variant. These models help understand how the mutation affects BACE1's affinity and the consequent efficiency in cleaving the substrate, which is critical for Alzheimer's disease research (Barman et al., 2011).

Secretory Processing and Amyloidogenesis

Research into the secretory processing of the Alzheimer amyloid β/A4 protein precursor, including the study of phosphorylation's regulatory role, provides insight into the mechanisms that might prevent amyloid deposition. Understanding these processes is essential for developing potential Alzheimer's disease therapies (Gillespie et al., 1992).

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H78N14O19/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONOLKHIDOKDGP-RDICLXJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H78N14O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1179.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。